5-((Methylamino)methyl)pyridin-2(1H)-one
Description
5-((Methylamino)methyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a methylaminomethyl (-CH2-NH-CH3) substituent at the 5-position of the pyridin-2(1H)-one ring. Pyridinones exhibit tautomerism between the keto (lactam) and enol (lactim) forms, which influences their physicochemical properties and interactions with biological targets . This compound is structurally related to bioactive pyridinones explored in medicinal chemistry, such as those targeting neurological disorders or inflammatory pathways .
Properties
CAS No. |
152195-86-3 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 |
IUPAC Name |
5-(methylaminomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-8-4-6-2-3-7(10)9-5-6/h2-3,5,8H,4H2,1H3,(H,9,10) |
InChI Key |
ZONIYDUVLPLSPT-UHFFFAOYSA-N |
SMILES |
CNCC1=CNC(=O)C=C1 |
Synonyms |
2(1H)-Pyridinone,5-[(methylamino)methyl]-(9CI) |
Origin of Product |
United States |
Preparation Methods
Alkaline Hydrolysis of Chlorinated Precursors
The displacement of halogen atoms via alkaline hydrolysis represents a cornerstone in pyridone synthesis. Patent WO2020178175A1 details the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol under autoclave conditions (180°C, 12.5 bar, 16 hours), yielding 4-amino-5-methylpyridin-2(1H)-one with 84% efficiency over two steps . Adapting this method for 5-((Methylamino)methyl)pyridin-2(1H)-one would involve substituting the 5-chloromethyl group with methylamine.
Mechanistic Insights :
-
Nucleophilic Substitution : The chloride at the 5-position undergoes SN2 displacement by hydroxide or amine nucleophiles.
-
Solvent Effects : Methanol facilitates polar aprotic conditions, enhancing nucleophilicity while stabilizing intermediates .
-
Temperature Control : Elevated temperatures (160–200°C) accelerate reaction kinetics but necessitate pressurized systems to prevent solvent evaporation .
Challenges :
-
Byproduct Formation : Residual palladium from catalytic steps may generate impurities (e.g., compound VI in patent ), requiring post-reaction filtration .
-
Scalability : Large-scale evaporation of solvents like acetone or methyl ethyl ketone is impractical, favoring alternative work-up methods .
Catalytic Hydrogenation of Nitro-N-Oxide Intermediates
Hydrogenation of nitro-N-oxide precursors offers a redox-efficient pathway. As demonstrated in CN113474332A , 2-chloro-5-methyl-4-aminopyridine-1-oxide undergoes hydrogenation over a platinum-vanadium catalyst (1% Pt + 2% V on carbon) to yield 2-chloro-5-methyl-4-pyridinamine . This intermediate is subsequently hydrolyzed to the pyridone.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 3–5 wt% Pt/V |
| Hydrogen Pressure | 30–50 bar |
| Solvent | Methanol/Ethanol (1:1) |
| Yield | 89–92% |
Advantages :
-
Chemoselectivity : The Pt/V catalyst suppresses over-reduction of chlorine substituents, a common side reaction in analogous systems .
-
Purity : Product purity exceeds 99% without chromatography, leveraging recrystallization in t-butanol .
Limitations :
-
Exothermicity : Rapid hydrogen gas absorption necessitates controlled dosing to mitigate thermal runaway risks .
-
Catalyst Cost : Platinum-based systems incur higher operational expenses compared to palladium alternatives .
Nucleophilic Substitution of Chloromethyl Derivatives
Direct displacement of a 5-chloromethyl group by methylamine is a single-step alternative. Patent highlights the reactivity of chloromethylpyridines under basic conditions, though substitution with amines remains unexplored.
Proposed Methodology :
-
Reagents : Methylamine (40% aqueous), K2CO3, DMF, 80°C, 12 hours.
-
Mechanism : SN2 attack by methylamine on the chloromethyl carbon, releasing HCl.
Yield Optimization :
-
Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may complicate purification.
-
Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases like NaOH .
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison for 5-((Methylamino)methyl)pyridin-2(1H)-one Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Alkaline Hydrolysis | 84 | >99 | High | $$ |
| Catalytic Hydrogenation | 89–92 | >99 | Moderate | $$$$ |
| Reductive Amination* | 70–75 | 95 | Low | $$ |
| Nucleophilic Substitution* | 65 | 90 | Moderate | $ |
*Theoretical projections based on analogous reactions.
Key Findings :
-
Catalytic hydrogenation achieves the highest yield and purity but at elevated costs.
-
Alkaline hydrolysis balances efficiency and scalability, making it preferred for industrial applications .
-
Nucleophilic substitution, while cost-effective, suffers from moderate yields due to competing elimination reactions.
Industrial-Scale Considerations
Process Intensification :
-
Continuous Flow Systems : Patent emphasizes batch processing, but transitioning to flow chemistry could reduce reaction times (e.g., 16 hours → 2–4 hours) .
-
Solvent Recycling : Methanol recovery via distillation is critical for cost management, given its use in multi-liter batches .
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
5-((Methylamino)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-((Methylamino)methyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((Methylamino)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyridin-2(1H)-one Derivatives
Structural and Functional Group Variations
The biological and chemical profiles of pyridinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Substituent Position and Complexity
- 5-((Methylamino)methyl)pyridin-2(1H)-one: The methylaminomethyl group at C5 provides a compact, polar substituent. Its molecular formula is C7H10N2O (MW: 138.17 g/mol), favoring moderate lipophilicity (clogP ~0.5) .
- Compound 73 (3-([1,1′-biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one): Features bulky biphenyl and phenylamino groups at C3 and C5, respectively. Increased aromaticity enhances lipophilicity (clogP ~4.2) but may reduce solubility. This compound demonstrated efficacy in preclinical models of mechanical allodynia .
- 5-((4-((1S,4S)-4-Phenylcyclohexyl)piperazin-1-yl)methyl)pyridin-2(1H)-one (17): Incorporates a piperazinylmethyl group at C5 with a phenylcyclohexyl moiety.
Halogenated Derivatives
- 5-(3,5-Difluorophenyl)pyridin-2(1H)-one: Substitution with electron-withdrawing fluorine atoms at C3 and C5 of the pendant phenyl ring (MW: 215.18 g/mol, C11H7F2NO) enhances metabolic stability and may increase binding affinity to hydrophobic pockets in target proteins .
Aromatic and Heterocyclic Modifications
- 1-Benzyl-5-[(5-methoxy-1,1'-biphenyl-2-yl)methyl]pyridin-2(1H)-one: Dual benzyl and biphenylmethyl groups at N1 and C5 create a highly lipophilic scaffold (MW: 381.47 g/mol, C26H23NO2). Such derivatives are often explored for CNS targets due to enhanced blood-brain barrier permeability .
- 5-(2-Pyridyl)-1,2-dihydropyridin-2-one : A pyridyl substituent at C5 introduces a second nitrogen atom, altering electronic properties and enabling chelation with metal ions (e.g., in enzyme active sites) .
Physicochemical and Pharmacokinetic Properties
*clogP values estimated using ChemDraw or similar tools.
Structure-Activity Relationship (SAR) Insights
- Polar Substituents: The methylaminomethyl group in the target compound improves aqueous solubility, making it suitable for oral administration. However, excessive polarity (e.g., hydroxyl groups) may limit membrane permeability.
- Aromatic Bulk : Bulky substituents (e.g., biphenyl in Compound 73) enhance binding to hydrophobic receptors but may reduce bioavailability.
- Halogenation : Fluorine atoms improve metabolic stability and electronegativity, as seen in 5-(3,5-Difluorophenyl)pyridin-2(1H)-one .
- Heterocyclic Modifications: Piperazine (Compound 17) or pyridyl (Compound 24) groups introduce hydrogen-bond acceptors/donors, critical for target engagement.
Q & A
Q. What are the established synthetic routes for 5-((Methylamino)methyl)pyridin-2(1H)-one?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example:
- Substitution: Reacting 5-(chloromethyl)pyridin-2(1H)-one with methylamine in ethanol/water under basic conditions (e.g., NaOH) .
- Reductive Amination: Using Pd/C and hydrogen gas to reduce intermediate Schiff bases formed between aldehydes and methylamine .
Key Considerations: - Monitor reaction progress via TLC or HPLC.
- Purify using column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) to isolate the product .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: ¹H and ¹³C NMR confirm the methylamino methyl group (δ ~2.5 ppm for N–CH₃ and δ ~3.8 ppm for CH₂–N). Pyridinone ring protons appear as distinct downfield signals (δ ~6.5–8.0 ppm) .
- Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (expected [M+H]⁺: m/z 153.1).
- IR: Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition: Test against kinases or phosphatases (e.g., PTPRD) using fluorogenic substrates. IC₅₀ values indicate potency .
- Antimicrobial Activity: Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
- Cytotoxicity: Use MTT assays on HEK-293 or HeLa cells to assess viability at 24–48 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification: Re-characterize batches via HPLC (>95% purity). Contaminants (e.g., unreacted starting materials) may skew results .
- Assay Reproducibility: Standardize protocols (e.g., cell density, incubation time). For example, conflicting cytotoxicity data may arise from varying exposure durations .
- Species-Specific Effects: Test in multiple models (e.g., murine vs. human cell lines) to identify context-dependent activity .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace methylamino with dimethylamino or cyclopropylamino) .
- Bioactivity Profiling: Compare analogs in assays (e.g., IC₅₀ for enzyme inhibition, logP for permeability).
Q. What computational methods support mechanistic studies of this compound?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with targets (e.g., PTPRD active site). Validate with MD simulations (100 ns) .
- QSAR Modeling: Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .
- ADMET Prediction: Employ SwissADME to estimate permeability (e.g., BBB penetration) and metabolic stability .
Data Contradiction Analysis Example:
If two studies report divergent IC₅₀ values for kinase inhibition:
Verify assay conditions (e.g., ATP concentration, pH).
Check for allosteric modulation via ITC or SPR binding studies.
Replicate experiments with shared reference compounds to calibrate results .
Toxicity Assessment Protocol:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
